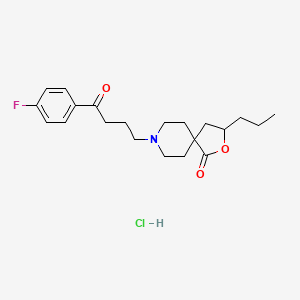
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride is a chemical compound with the molecular formula C19H20BrNO·HCl and a molecular weight of 394.739. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride typically involves the reaction of cyclohexanone with benzylamine and p-bromobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyanidation, and other conventional reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the benzylamino or bromophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amines or alcohols .
Applications De Recherche Scientifique
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacturing of fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients (APIs)
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride include:
- 2-(benzylamino)-2-(4-bromophenyl)cyclohexan-1-one
- 2-(benzylamino)-2-(4-chlorophenyl)cyclohexan-1-one
- 2-(benzylamino)-2-(4-fluorophenyl)cyclohexan-1-one .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-bromophenyl group, in particular, can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
97127-77-0 |
|---|---|
Formule moléculaire |
C19H21BrClNO |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
2-(benzylamino)-2-(4-bromophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20BrNO.ClH/c20-17-11-9-16(10-12-17)19(13-5-4-8-18(19)22)21-14-15-6-2-1-3-7-15;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H |
Clé InChI |
XAHVUWKEOOFGGY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)C1)(C2=CC=C(C=C2)Br)NCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


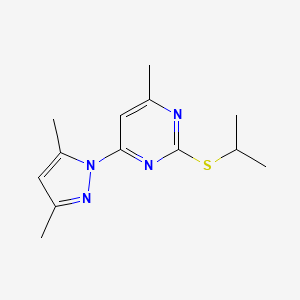
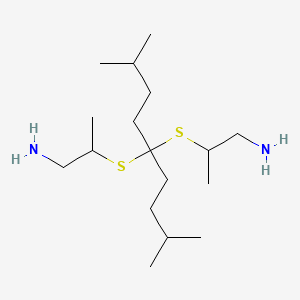
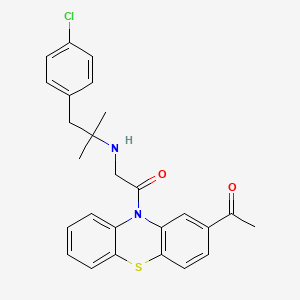

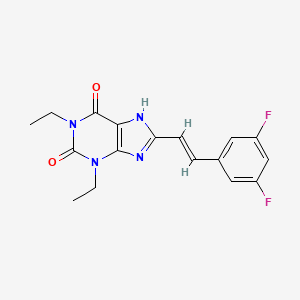
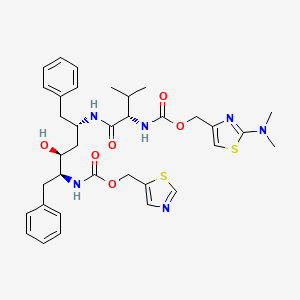
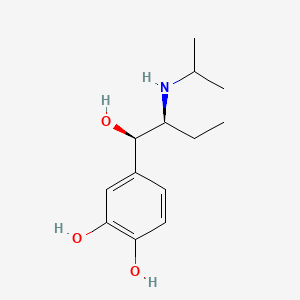
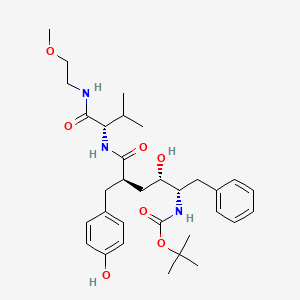
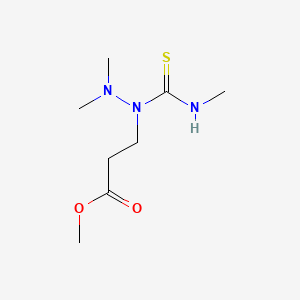


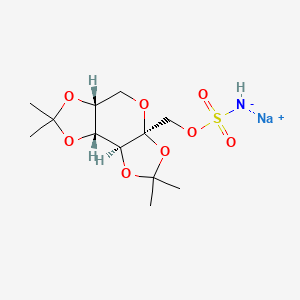
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
